molecular formula C20H21NO2S2 B6477464 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2640818-02-4

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B6477464
CAS No.: 2640818-02-4
M. Wt: 371.5 g/mol
InChI Key: GHBROSJYUNWJGC-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(4-methoxyphenyl)propanamide, also known as BTPMA, is a small molecule that has been studied extensively due to its potential applications in various scientific research fields. BTPMA is a derivative of the bithiophene family of molecules and has been used as a model compound in biochemical and physiological studies. It has been extensively studied for its potential applications in drug delivery, gene delivery, and as a tool for studying the mechanism of action of drug targets.

Scientific Research Applications

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(4-methoxyphenyl)propanamide has been studied extensively due to its potential applications in various scientific research fields. It has been used as a model compound to study the mechanism of action of drug targets, as well as for drug delivery and gene delivery. This compound has been used to study the interactions between small molecules and proteins, as well as to study the interactions between small molecules and DNA. This compound has also been used to study the effects of small molecules on cell signaling pathways and to study the effects of small molecules on gene expression.

Mechanism of Action

The mechanism of action of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(4-methoxyphenyl)propanamide is not well understood. However, it is believed that this compound binds to specific proteins in the cell, which then triggers a cascade of biochemical and physiological effects. It is also believed that this compound binds to DNA and affects gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can affect the activity of various proteins and enzymes, including kinases and phosphatases. This compound has also been shown to affect the expression of certain genes and to affect the activity of certain signaling pathways.

Advantages and Limitations for Lab Experiments

The use of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(4-methoxyphenyl)propanamide in laboratory experiments has several advantages. First, this compound is a relatively small molecule, making it easy to synthesize and use in experiments. Second, this compound can be used to study a wide range of biochemical and physiological processes, making it a useful tool for researchers. Finally, this compound is relatively inexpensive, making it an attractive option for laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. First, this compound is not very stable in solution and can degrade over time. Second, the mechanism of action of this compound is not well understood, making it difficult to predict the effects of this compound on certain biochemical and physiological processes. Finally, this compound is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.

Future Directions

There are several potential future directions for research on N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(4-methoxyphenyl)propanamide. First, further research is needed to understand the mechanism of action of this compound and to determine its effects on various biochemical and physiological processes. Second, further research is needed to determine the optimal conditions for using this compound in laboratory experiments. Third, further research is needed to develop new and improved methods for synthesizing this compound. Finally, further research is needed to develop new and improved methods for delivering this compound to target cells and tissues.

Synthesis Methods

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(4-methoxyphenyl)propanamide can be synthesized from the reaction of 2-bromo-3-(4-methoxyphenyl)propanamide and 2,2'-bithiophene-5-ylbromide in the presence of a base, such as sodium hydroxide, in an organic solvent, such as dimethylformamide. The reaction is typically carried out at room temperature. The product is then purified by column chromatography and recrystallized from an appropriate solvent.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S2/c1-23-16-7-4-15(5-8-16)6-11-20(22)21-13-12-17-9-10-19(25-17)18-3-2-14-24-18/h2-5,7-10,14H,6,11-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBROSJYUNWJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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